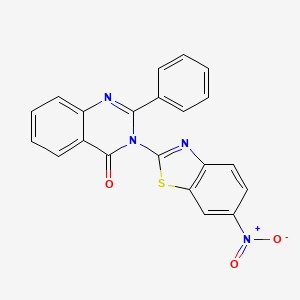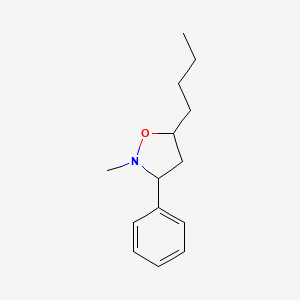
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of thioxopyrimidines This compound is characterized by its unique structure, which includes a diethoxyethyl group, a thioxo group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of diethyl bromoacetal with potassium hydrosulfide, followed by further reactions to introduce the thioxo and carboxylic acid groups . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the thioxo group to a thiol group.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The pathways involved can include inhibition of proteases or other enzymes critical for cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid include other thioxopyrimidines and diethoxyethyl derivatives. Examples include:
- 4-(1,1-Dimethoxyethyl)-2-methylpyrimidine
- 1,1-Diethoxyethyl phosphonic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .
Properties
CAS No. |
62328-11-4 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
6-(1,1-diethoxyethyl)-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-4-16-11(3,17-5-2)8-7(9(14)15)6-12-10(18)13-8/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,18) |
InChI Key |
ZYSVTKIVQVAZFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C1=C(C=NC(=S)N1)C(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)
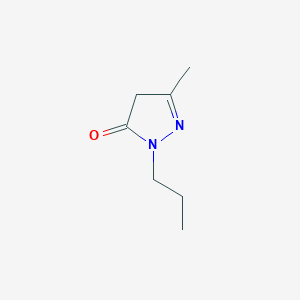
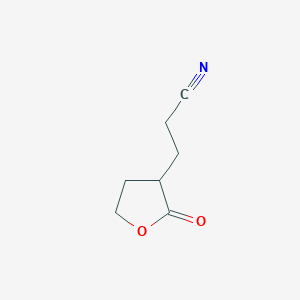
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)

![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)
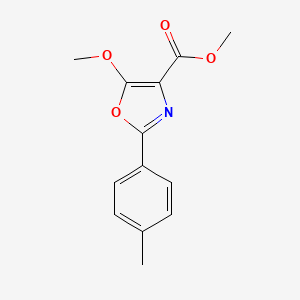
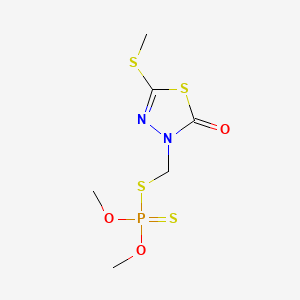

![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)
